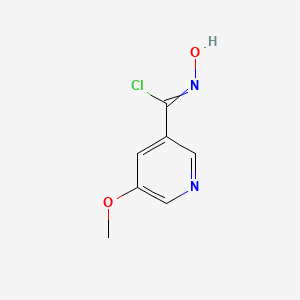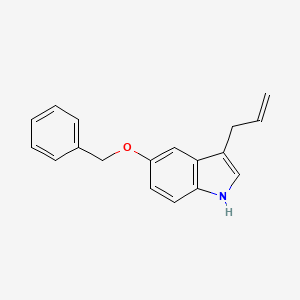
3-(Phenyldiazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenyldiazenyl)aniline, also known as 4-(phenyldiazenyl)aniline, is an organic compound that belongs to the class of azo compounds. It consists of an aniline moiety substituted with a phenylazo group at the para position. This compound is notable for its vibrant color and is commonly used as a dye. The presence of the azo group (-N=N-) imparts unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenyldiazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with aniline under alkaline conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 3-(Phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group yields corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Formation of azoxybenzene derivatives.
Reduction: Formation of aniline and phenylhydrazine.
Substitution: Formation of halogenated or nitrated derivatives of this compound
科学研究应用
3-(Phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and polymers.
作用机制
The mechanism of action of 3-(Phenyldiazenyl)aniline is primarily related to its ability to undergo reversible photoisomerization. Upon exposure to light, the azo group can switch between trans and cis configurations. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound can interact with biological molecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application .
相似化合物的比较
4-(Phenyldiazenyl)aniline: A positional isomer with similar properties but different reactivity.
4-Aminoazobenzene: Another azo compound with applications in dyeing and research.
N,N-Diethyl-4-(phenyldiazenyl)aniline: A derivative with enhanced solubility and stability.
Uniqueness: 3-(Phenyldiazenyl)aniline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in the development of advanced materials and technologies .
属性
CAS 编号 |
2835-59-8 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
3-phenyldiazenylaniline |
InChI |
InChI=1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2 |
InChI 键 |
FOTUJFGXQAJEIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


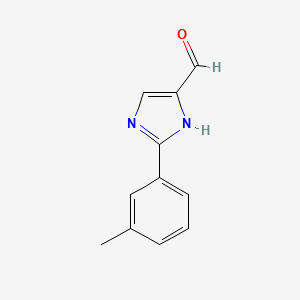
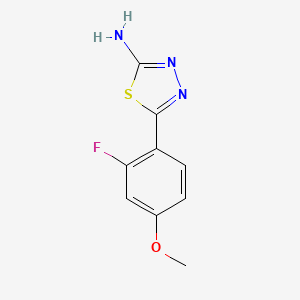
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
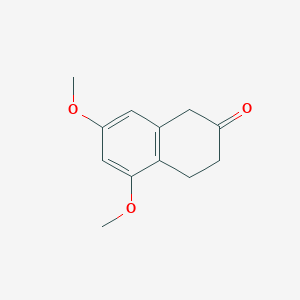
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
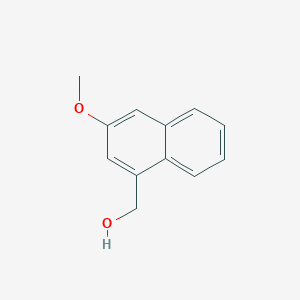
![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
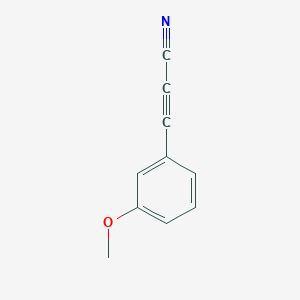
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
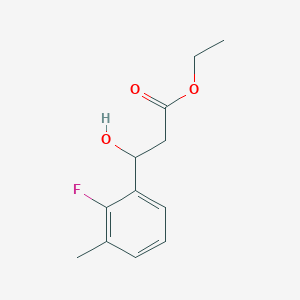
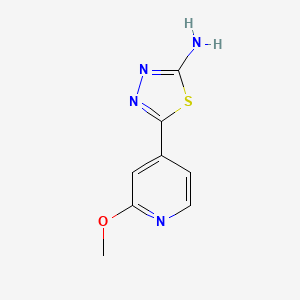
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
